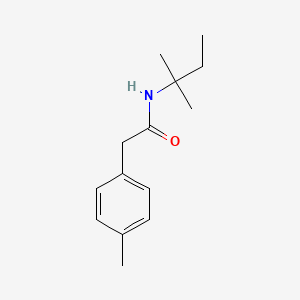
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide, also known as MMMP, is a chemical compound with potential applications in scientific research. MMMP is a derivative of the benzamide family and has been synthesized using various methods. The compound has shown promising results in various studies, leading to further research on its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects. Inhibition of PARP-1 by 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to lead to the accumulation of DNA damage and cell death. Inhibition of AChE by 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to increase the levels of acetylcholine, leading to improved cognitive function. Additionally, 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been shown to have antioxidant properties, leading to its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. However, the limitations of using 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide include its cost and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide. One direction is to further investigate its mechanism of action, particularly in relation to its inhibition of PARP-1 and AChE. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide in vivo.
Méthodes De Synthèse
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-(methylthio)benzoic acid with 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-methoxy-4-(methylthio)benzoyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base. These methods have been used to obtain 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide with high purity and yield.
Applications De Recherche Scientifique
2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been used in various studies due to its potential applications in scientific research. The compound has been shown to inhibit the activity of certain enzymes, leading to its use in enzyme assays. 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has also been used in studies related to cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methoxy-N-(6-methyl-2-pyridinyl)-4-(methylthio)benzamide has been used in studies related to neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
Propriétés
IUPAC Name |
2-methoxy-N-(6-methylpyridin-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-4-6-14(16-10)17-15(18)12-8-7-11(20-3)9-13(12)19-2/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLUOIEBZHRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-N-(6-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)